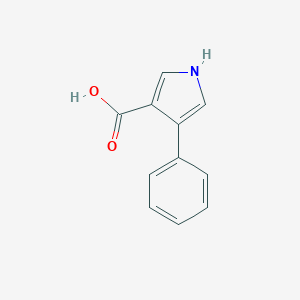

4-phenyl-1H-pyrrole-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAUZUSKFWENMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364015 | |

| Record name | 4-phenyl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132040-12-1 | |

| Record name | 4-phenyl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-phenyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-phenyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the reaction mechanisms, experimental protocols, and quantitative data for the most relevant synthetic strategies, including the Paal-Knorr, Hantzsch, and Van Leusen syntheses.

Introduction

Pyrrole and its derivatives are fundamental five-membered aromatic heterocyclic scaffolds that are constituents of numerous natural products, pharmaceuticals, and functional materials. The substituted pyrrole ring, in particular, serves as a versatile pharmacophore in drug discovery. This compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide explores the key methodologies for its synthesis, providing detailed insights into the underlying chemical transformations.

Synthesis Mechanisms and Methodologies

The synthesis of this compound can be approached through several established named reactions in heterocyclic chemistry. This section outlines the theoretical basis and mechanistic pathways for three prominent methods.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[1][2][3][4]

Proposed Synthetic Route:

To synthesize the target molecule via the Paal-Knorr reaction, a suitable 1,4-dicarbonyl precursor is required. A logical starting material would be ethyl 2-formyl-3-oxo-3-phenylpropanoate . This compound, upon reaction with ammonia, would undergo cyclization and dehydration to form the corresponding pyrrole ester, which can then be hydrolyzed to the desired carboxylic acid.

Reaction Mechanism:

The mechanism for the Paal-Knorr synthesis of ethyl 4-phenyl-1H-pyrrole-3-carboxylate is initiated by the nucleophilic attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3]

Caption: Paal-Knorr synthesis mechanism for this compound.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a versatile multi-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce a substituted pyrrole.[1][5] This method is particularly well-suited for the synthesis of pyrrole-3-carboxylic acid derivatives.[6][7][8]

Proposed Synthetic Route:

For the synthesis of this compound, the Hantzsch reaction would involve the reaction of ethyl acetoacetate (a β-ketoester), 2-bromoacetophenone (an α-haloketone with the desired phenyl group), and ammonia . The resulting ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate would require subsequent modification to remove the 2-methyl and 5-phenyl groups to arrive at the target structure, which makes this a less direct route for this specific target. A more direct approach would utilize a β-ketoester that already incorporates the desired substitution pattern, though such starting materials can be less readily available.

A more direct Hantzsch approach would be the reaction of ethyl benzoylacetate (a β-ketoester), chloroacetaldehyde (an α-haloaldehyde), and ammonia . This would directly yield ethyl 4-phenyl-1H-pyrrole-3-carboxylate.

Reaction Mechanism:

The Hantzsch synthesis mechanism begins with the formation of an enamine from the reaction of the β-ketoester (ethyl benzoylacetate) and ammonia.[5] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloaldehyde (chloroacetaldehyde). Subsequent loss of water and an intramolecular nucleophilic attack lead to the formation of a five-membered ring intermediate. Finally, elimination of a hydrogen atom and rearrangement of the double bonds result in the aromatic pyrrole product.[5]

Caption: Hantzsch synthesis mechanism for this compound.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction provides an efficient route to 3,4-disubstituted pyrroles through the reaction of an activated alkene (Michael acceptor) with tosylmethyl isocyanide (TosMIC).[9][10][11]

Proposed Synthetic Route:

A plausible route to this compound using the Van Leusen synthesis involves the reaction of ethyl cinnamate (the Michael acceptor) with TosMIC . This reaction would yield ethyl 4-phenyl-1H-pyrrole-3-carboxylate, which can then be hydrolyzed to the final product. A similar synthesis has been reported for the preparation of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.[12]

Reaction Mechanism:

The Van Leusen synthesis is initiated by the deprotonation of TosMIC by a base to form a carbanion. This carbanion then undergoes a Michael addition to the α,β-unsaturated ester (ethyl cinnamate). The resulting intermediate undergoes an intramolecular [3+2] cycloaddition. Subsequent elimination of the tosyl group under basic conditions leads to the formation of the pyrrole ring.[9][13]

Caption: Van Leusen synthesis mechanism for this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of substituted pyrroles using the discussed methodologies. The data is compiled from literature sources for reactions analogous to the synthesis of this compound.

Table 1: Paal-Knorr Synthesis of Substituted Pyrroles

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Acetic Acid | Reflux | 15 min | ~52 | [1] |

| Acetonylacetone | Primary Amines | CATAPAL 200 (Alumina) | 60 | 45 min | 68-97 | [2] |

| 2,5-Dimethoxytetrahydrofuran | Various Amines | Iron(III) chloride/Water | RT | - | Good to Excellent | [14] |

Table 2: Hantzsch Synthesis of Pyrrole-3-carboxylates

| β-Ketoester | α-Haloketone | Amine | Solvent/Conditions | Temp. (°C) | Time | Yield (%) | Reference |

| Ethyl acetoacetate | α-Bromoacetophenone | Benzylamine | DMF/DIPEA (Flow) | 200 | 8 min | - | [1] |

| tert-Butyl acetoacetate | 2-Bromoketones | Amines | Flow Chemistry | - | - | Good | [6][7][8] |

| β-Ketoesters | α-Haloketones | Primary Amines | Bi(OTf)3/[bmim]BF4 | Reflux | - | 76-87 | [15] |

Table 3: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles

| Michael Acceptor | TosMIC | Base/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Chalcone derivative | TosMIC | NaH/THF | RT | - | 55-60 | [16] |

| Acetophenone/Benzaldehyde | TosMIC | LiOH·H₂O/EtOH | RT | 17 h | 43 | [12] |

| α,β-Unsaturated Esters | TosMIC | NaH/Toluene | RT | - | Good | [9] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the intermediate ethyl 4-phenyl-1H-pyrrole-3-carboxylate and its subsequent hydrolysis to the final product. These protocols are based on established methodologies for analogous compounds.

Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate (via Van Leusen Synthesis)

This protocol is adapted from the synthesis of similar 3,4-disubstituted pyrroles.[9][12]

-

Materials:

-

Ethyl cinnamate

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Ethanol

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve TosMIC (1.0 equivalent) and ethyl cinnamate (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of TosMIC and ethyl cinnamate to the stirred suspension of sodium hydride at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 4-phenyl-1H-pyrrole-3-carboxylate.

-

Hydrolysis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

This is a standard procedure for the hydrolysis of pyrrole esters.

-

Materials:

-

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water

-

Hydrochloric acid (HCl, 1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve ethyl 4-phenyl-1H-pyrrole-3-carboxylate in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield this compound. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the product.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

Spectroscopic data for the final product, this compound, is crucial for its identification and characterization. While experimental data for this specific molecule is not widely published, the following are expected NMR chemical shifts based on analogous structures.

Expected ¹H NMR (in DMSO-d₆):

-

δ 11.5-12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 11.0-11.5 ppm (br s, 1H): Pyrrole N-H proton.

-

δ 7.2-7.6 ppm (m, 5H): Phenyl group protons.

-

δ 7.0-7.2 ppm (m, 2H): Pyrrole C2-H and C5-H protons.

Expected ¹³C NMR (in DMSO-d₆):

-

δ 165-170 ppm: Carboxylic acid carbonyl carbon.

-

δ 130-140 ppm: Quaternary carbon of the phenyl group attached to the pyrrole ring and other aromatic carbons.

-

δ 110-130 ppm: Pyrrole and phenyl carbons.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic methodologies. The Paal-Knorr, Hantzsch, and Van Leusen reactions all offer viable pathways, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory capabilities. The synthesis typically proceeds via an ester intermediate, which is subsequently hydrolyzed to the final carboxylic acid. This guide provides the necessary theoretical and practical information for researchers to select and implement a suitable synthetic strategy for obtaining this valuable pyrrole derivative.

References

- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. syrris.com [syrris.com]

- 8. syrris.com [syrris.com]

- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Van Leusen Reaction [organic-chemistry.org]

- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrole synthesis [organic-chemistry.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Physicochemical Properties of 4-phenyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-phenyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of key physicochemical parameters. Furthermore, a generalized experimental workflow for the synthesis and characterization of such a compound is presented visually.

Core Physicochemical Data

A summary of the available and predicted physicochemical data for this compound is presented in Table 1. It is important to note the distinction between predicted and experimentally verified values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type |

| Molecular Formula | C₁₁H₉NO₂ | - |

| Molecular Weight | 187.20 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | 1.9 | Predicted (XlogP)[1] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a compound like this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution.

Methodology (Shake-Flask Method):

-

Equilibration: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: Generalized workflow for the synthesis and physicochemical characterization of a pyrrole carboxylic acid derivative.

Caption: Relationship between key physicochemical properties and their impact on drug development parameters (ADME).

References

Spectroscopic and Synthetic Data for 4-phenyl-1H-pyrrole-3-carboxylic Acid: A Technical Overview

Researchers, scientists, and drug development professionals often require detailed spectroscopic and synthetic information for novel compounds. This guide addresses the available data for 4-phenyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry.

Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—and a detailed experimental protocol for the synthesis of this compound could not be located. Public repositories such as PubChem contain predicted mass spectrometry data but lack experimentally verified spectra for this specific molecule.

This document, therefore, summarizes the predicted data and provides general characteristics and synthetic approaches based on closely related analogues. This information can serve as a preliminary guide for researchers working with similar chemical scaffolds.

Predicted Mass Spectrometry Data

While experimental mass spectra are unavailable, predicted data provides insight into the expected mass-to-charge ratios for various adducts of this compound (Molecular Formula: C₁₁H₉NO₂).

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 188.0706 |

| [M+Na]⁺ | 210.0525 |

| [M-H]⁻ | 186.0560 |

| [M+NH₄]⁺ | 205.0971 |

| [M+K]⁺ | 226.0265 |

| [M+H-H₂O]⁺ | 170.0606 |

Table 1: Predicted m/z values for various adducts of this compound.

Expected Spectroscopic Characteristics

Based on the known spectral properties of pyrrole and carboxylic acid functional groups, the following characteristics can be anticipated for this compound.

¹H NMR Spectroscopy:

-

Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.8 ppm.

-

Pyrrole Protons: Signals for the two protons on the pyrrole ring are expected in the aromatic region, typically between δ 6.0 and 8.0 ppm. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.

-

Carboxylic Acid Proton: A broad singlet, typically observed far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the range of δ 165-185 ppm.

-

Aromatic and Pyrrole Carbons: Multiple signals in the δ 100-140 ppm region.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm⁻¹.

-

N-H Stretch (Pyrrole): A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

General Synthetic Approaches

While a specific protocol for this compound is not available, the synthesis of substituted pyrrole-3-carboxylic acids is well-documented. Common methods include:

-

Paal-Knorr Pyrrole Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required.

-

Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the pyrrole ring.

-

Hantzsch Pyrrole Synthesis: This is a multi-component reaction involving an α-halo ketone, a β-ketoester, and an amine.

The logical workflow for the characterization of a synthesized pyrrole derivative is outlined in the following diagram.

The Genesis and Evolution of Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of countless biologically active molecules.[1] Its derivatives, particularly substituted pyrrole-3-carboxylic acids, have garnered significant attention in medicinal chemistry due to their prevalence in natural products and their versatile pharmacological profiles.[1] These compounds have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted pyrrole-3-carboxylic acids, offering valuable insights for researchers and professionals in the field of drug development.

A Historical Perspective: From Natural Products to Synthetic Scaffolds

The story of pyrrole chemistry is deeply rooted in the study of natural products.[4] Early investigations in the 19th century by chemists like Knorr, Hantzsch, and Paal laid the groundwork for pyrrole synthesis.[4][5] The initial impetus for this research was the discovery of the pyrrole nucleus in vital biological molecules such as heme and chlorophyll. This intrinsic link to life's fundamental processes spurred a relentless pursuit to understand and synthesize this versatile heterocycle.

While early work focused on the broader class of pyrroles, the specific lineage of substituted pyrrole-3-carboxylic acids as key pharmacophores has been a more modern development. The recognition of their therapeutic potential has been driven by the discovery of natural products bearing this motif and the subsequent success of synthetic derivatives in modulating various biological targets. This evolution has transformed the substituted pyrrole-3-carboxylic acid scaffold into a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of novel therapeutic agents.

Key Synthetic Methodologies

The construction of the substituted pyrrole-3-carboxylic acid core can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Synthesis

A foundational method for pyrrole synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7][8] This method is valued for its operational simplicity and the ready availability of the requisite starting materials.[6]

The Hantzsch Pyrrole Synthesis

Named after Arthur Rudolf Hantzsch, this reaction provides a pathway to substituted pyrroles through the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone.[9] This method has proven to be a versatile tool for accessing a variety of substituted pyrrole-3-carboxylic acid derivatives.[10]

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction offers a powerful and flexible approach to constructing the pyrrole ring using tosylmethyl isocyanide (TosMIC) as a key reagent.[11] This [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene provides a direct route to a wide range of substituted pyrroles, including those with a carboxylic acid precursor at the 3-position.[11]

Biological Activities and Quantitative Data

Substituted pyrrole-3-carboxylic acids have been shown to interact with a diverse array of biological targets, leading to a wide range of therapeutic applications. The following tables summarize the quantitative biological activity data for a selection of these compounds.

| Compound Class | Specific Compound | Target | Activity Metric | Value | Reference |

| Pyrrole Carboxylic Acid Derivatives | 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid | Analgesic Activity (mouse phenylquinone writhing assay) | ED50 | - | [3] |

| Pyrrole Carboxylic Acid Derivatives | p-Methoxybenzoyl-pyrrolopyrrolecarboxylic acid | Analgesic Activity (mouse phenylquinone writhing assay) | ED50 | - | [3] |

| Pyrrole Carboxylic Acid Derivatives | 4-Vinylbenzoyl-pyrrolopyrrolecarboxylic acid | Anti-inflammatory (rat carrageenan paw) | ED50 | - | [3] |

| N-Pyrrole Carboxylic Acid Derivatives | Compound 4g | COX-2 Inhibition | IC50 | < Celecoxib | [12] |

| N-Pyrrole Carboxylic Acid Derivatives | Compound 4h | COX-2 Inhibition | IC50 | < Celecoxib | [12] |

| N-Pyrrole Carboxylic Acid Derivatives | Compound 4k | COX-2 Inhibition | IC50 | < Celecoxib | [12] |

| N-Pyrrole Carboxylic Acid Derivatives | Compound 4l | COX-2 Inhibition | IC50 | < Celecoxib | [12] |

| N-Pyrrole Carboxylic Acid Derivatives | Compound 5b | COX-1 Inhibition | IC50 | > Celecoxib | [12] |

| N-Pyrrole Carboxylic Acid Derivatives | Compound 5e | COX-1 Inhibition | IC50 | > Celecoxib | [12] |

| Pyrrole-based Kinase Inhibitor | SU11248 (Sunitinib) | VEGF-R2, PDGF-Rβ | IC50 | - | [13] |

| Pyrrole Carboxamides | NMS-P953 | JAK2 | IC50 | - | [14] |

| Pyrrole Carboxamides | NMS-P830 | JAK2 | IC50 | - | [15] |

| Pyrrole-3-carboxaldehyde Derivatives | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | MIC | 16 µg/mL | [1] |

| Pyrrole-3-carboxaldehyde Derivatives | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | MIC | 16 µg/mL | [1] |

| Pyrrole-3-carboxaldehyde Derivatives | 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | MIC | 16 µg/mL | [1] |

| Pyrrole-2-carboxylate Derivative | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the key synthetic methodologies discussed.

General Protocol for Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[16]

-

Add one drop of concentrated hydrochloric acid to the mixture.[16]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[16]

-

After the reflux period, cool the reaction mixture in an ice bath.[16]

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[16]

-

Collect the resulting crystals by vacuum filtration.[16]

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[16] Expected Yield: Approximately 52% (178 mg).[16]

General Protocol for Hantzsch Pyrrole Synthesis on Solid Support

Materials:

-

Polystyrene Rink amide resin

-

Acetoacetylating agent

-

Primary amine

-

α-bromoketone

-

20% Trifluoroacetic acid in dichloromethane

Procedure:

-

Acetoacetylate the polystyrene Rink amide resin.[17]

-

Convert the acetoacetylated resin to the polymer-bound enaminone by treatment with a primary amine.[17]

-

React the polymer-bound enaminone with an α-bromoketone to yield the resin-bound pyrrole.[17]

-

Cleave the pyrrole-3-carboxamide from the resin using 20% trifluoroacetic acid in dichloromethane to obtain the final product in excellent purity.[17]

General Protocol for Van Leusen Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives

Materials:

-

Heteroaryl chalcone (1 mmol)

-

p-Tosylmethyl isocyanide (TosMIC) (1 mmol)

-

Dimethyl sulfoxide (DMSO) (1.5 mL)

-

Sodium hydride (50 mg)

-

Diethyl ether (Et₂O) (20 mL)

-

Argon atmosphere

Procedure:

-

Mix the heteroaryl chalcone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).[18]

-

Add the reactant mixture dropwise to a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) at room temperature under an argon atmosphere with stirring.[18]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[18]

-

Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired 3-aroyl-4-heteroarylpyrrole derivative.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of substituted pyrrole-3-carboxylic acids are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant number of pyrrole-3-carboxylic acid derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[12][19] By blocking the activity of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19]

Caption: Inhibition of the COX-2 pathway by substituted pyrrole-3-carboxylic acids.

Kinase Inhibition

Several substituted pyrrole-3-carboxylic acid derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[13][20] These compounds often target receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[20] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways that promote cell proliferation and survival.

Caption: Mechanism of kinase inhibition by substituted pyrrole-3-carboxylic acids.

Experimental and Drug Discovery Workflow

The journey from a synthetic concept to a viable drug candidate is a multi-step process. The following diagram illustrates a generalized workflow for the discovery and development of novel substituted pyrrole-3-carboxylic acid derivatives.

Caption: Generalized workflow for the discovery and development of substituted pyrrole-3-carboxylic acid-based drugs.

Conclusion

The journey of substituted pyrrole-3-carboxylic acids from their early discovery to their current status as a cornerstone of modern drug development is a testament to the enduring power of heterocyclic chemistry. Their rich history, versatile synthesis, and diverse biological activities continue to inspire the creation of innovative therapeutics. This technical guide has provided a comprehensive overview of this important class of compounds, offering valuable insights for researchers dedicated to advancing the frontiers of medicine. As our understanding of disease mechanisms deepens, the adaptable scaffold of substituted pyrrole-3-carboxylic acids will undoubtedly continue to play a pivotal role in the development of next-generation therapies.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significant Milestones in Chemistry: A Timeline of Influential Chemists - ChemistryViews [chemistryviews.org]

- 6. benchchem.com [benchchem.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

Biological Activity of 4-Phenyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the biological activities of 4-phenyl-1H-pyrrole-3-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). A summary of the reported anticancer activities is presented below.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| cpd 15 | 3-(4-chlorobenzoyl)-4-(4-methoxyphenyl)-1H-pyrrole | A549 (Lung) | 3.6 | [1] |

| cpd 19 | 3-(4-methylbenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | MGC 80-3 (Gastric) | 1.0 | [1] |

| HCT-116 (Colon) | 1.7 | [1] | ||

| CHO (Ovarian) | 1.2 | [1] | ||

| cpd 21 | 3-(4-methoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | HepG2 (Liver) | 0.9 | [1] |

| DU145 (Prostate) | 0.5 | [1] | ||

| CT-26 (Colon) | 0.7 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Certain derivatives of this compound have exhibited promising activity against various bacterial and fungal strains. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The antimicrobial activity of these compounds is assessed using the broth microdilution method.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 5c | Escherichia coli | 6.05 | [2] |

| Pseudomonas aeruginosa | 6.05 | [2] | |

| 5e | Gram-negative strains | 6.25 | [2] |

| Pyrrole derivative | Staphylococcus aureus | 3.12 - 12.5 | [3] |

| Escherichia coli | 3.12 - 12.5 | [3] |

Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrrole derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, including androgen receptor (AR), EGFR, and VEGFR, which are implicated in different pathologies.

Quantitative Enzyme Inhibition Data

| Target Enzyme | Compound Type | IC50/EC50 | Reference |

| Androgen Receptor | 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile derivative | EC50 = 0.34 nM | [4] |

| EGFR | Pyrrolo[3,2-d]pyrimidine derivative | IC50 = 0.043 µM (MCF-7) | [5] |

| VEGFR-2 | Pyrazole derivative | IC50 = 60.83 nM | [6] |

Experimental Protocols

This assay measures the ability of a compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Recombinant AR protein

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone)

-

Test compounds

-

Assay buffer

-

Scintillation counter

Procedure:

-

Incubation: Incubate the recombinant AR protein with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.

-

Separation: Separate the bound from the unbound radioligand using a method like filtration or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

This assay determines the ability of a compound to inhibit the kinase activity of EGFR or VEGFR-2.

Materials:

-

Recombinant EGFR or VEGFR-2 kinase domain

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound in the assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature for a specific duration.

-

Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (luminescence-based).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.

Androgen Receptor (AR) Signaling Pathway

AR antagonists block the binding of androgens (testosterone, DHT) to the AR, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell proliferation.

EGFR and VEGFR Signaling Pathways

Inhibition of EGFR and VEGFR tyrosine kinases by pyrrole derivatives blocks downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.

Synthesis of this compound Derivatives

The Hantzsch pyrrole synthesis is a classical and versatile method for the preparation of substituted pyrroles, including this compound derivatives.[2][7][8]

General Synthesis Protocol (Hantzsch Pyrrole Synthesis)

This protocol outlines the synthesis of a 4-phenyl-1H-pyrrole-3-carboxylate ester, which can be subsequently hydrolyzed to the corresponding carboxylic acid.

Materials:

-

Ethyl acetoacetate or other β-ketoester

-

An appropriate primary amine (e.g., benzylamine)

-

An α-haloketone (e.g., 2-bromo-1-phenylethan-1-one)

-

A base (e.g., ammonia or a primary amine)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Step 1: Formation of the Enamine: React the β-ketoester with the primary amine or ammonia to form the corresponding enamine.

-

Step 2: Condensation with α-Haloketone: React the enamine with the α-haloketone. This step involves a nucleophilic attack of the enamine on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring.

-

Step 3: Hydrolysis (Optional): The resulting pyrrole-3-carboxylate ester can be hydrolyzed to the carboxylic acid using standard basic or acidic conditions.[9]

This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols serve as a valuable resource for the further exploration and development of this promising class of compounds for various therapeutic applications.

References

- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Approach To Identify 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. syrris.com [syrris.com]

Potential Therapeutic Targets of 4-phenyl-1H-pyrrole-3-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the potential therapeutic applications of a specific analogue, 4-phenyl-1H-pyrrole-3-carboxylic acid. While direct experimental data on this compound is limited, extensive research on structurally related pyrrole derivatives provides compelling evidence for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. This document summarizes the key findings for these derivatives, outlines potential molecular targets, provides detailed experimental protocols for assessing biological activity, and presents relevant signaling pathways to guide future research and drug development efforts.

Introduction

Pyrrole and its derivatives are heterocyclic aromatic compounds that are ubiquitous in nature and are key components of many physiologically important molecules, including heme and vitamin B12.[1] The unique electronic properties of the pyrrole ring make it a versatile scaffold for the design of novel therapeutic agents.[1][2] Compounds incorporating the pyrrole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This guide specifically explores the therapeutic potential of this compound, a compound whose structural features suggest a high likelihood of biological activity based on the established pharmacology of its chemical relatives.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally similar pyrrole derivatives, this compound is a promising candidate for development in the following therapeutic areas:

Anti-inflammatory Activity

Potential Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Numerous pyrrole-containing compounds, including licensed non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, exert their anti-inflammatory effects through the inhibition of COX enzymes. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. The structural similarity of this compound to known COX inhibitors suggests it may also target these enzymes.

Signaling Pathway: Cyclooxygenase (COX) Pathway

Caption: The Cyclooxygenase (COX) pathway illustrating the conversion of arachidonic acid to pro-inflammatory mediators.

Antimicrobial Activity

Potential Targets: Bacterial DNA Gyrase and Topoisomerase IV

The pyrrole scaffold is present in several classes of antibacterial agents. A key mechanism of action for some of these compounds is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Anticancer Activity

Potential Targets: Protein Kinases (e.g., EGFR, VEGFR), Tubulin

Pyrrole derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of protein kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Others have been found to interfere with microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3]

Logical Relationship: Anticancer Drug Discovery Funnel

Caption: A simplified logical funnel for the discovery of novel anticancer agents.

Quantitative Data on Related Pyrrole Derivatives

Table 1: Anti-inflammatory Activity of Pyrrole Derivatives (COX Inhibition)

| Compound/Derivative Class | Target(s) | IC50 (µM) | Reference Compound |

| N-pyrrolylcarboxylic acids | COX-1/COX-2 | Varies | Indomethacin |

| 1,5-diarylpyrrole derivatives | COX-2 | Varies | Celecoxib |

Table 2: Antimicrobial Activity of Pyrrole Derivatives (Minimum Inhibitory Concentration)

| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference Compound |

| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues | Staphylococcus sp. | Not specified | Not specified |

| 4-phenylpyrrole-2-carboxamides | E. coli, P. aeruginosa | 6.05 - 6.25 | Not specified |

Table 3: Anticancer Activity of Pyrrole Derivatives (Cytotoxicity)

| Compound/Derivative Class | Cancer Cell Line(s) | GI50/IC50 (µM) | Reference Compound |

| 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives | MGC 80-3, HCT-116, CHO, HepG2, DU145, CT-26, A549 | 0.5 - 3.6 | Not specified |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Various (NCI-60 panel) | Growth Inhibition of 50.21-108.37% at 10 µM | Not specified |

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays to evaluate the potential therapeutic activities of this compound.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Fluorometric probe (e.g., ADHP)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in DMSO

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare working solutions of the enzyme, probe, and cofactor in COX assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and fluorometric probe to each well.

-

Add 10 µL of the test compound at various concentrations (in DMSO) or a reference inhibitor to the appropriate wells. For enzyme control wells, add 10 µL of DMSO.

-

Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Immediately measure the fluorescence kinetics over a period of 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB.

-

Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing CAMHB.

-

Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland standard.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without the compound).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 or IC50 value.

Conclusion and Future Directions

The structural motif of this compound is strongly associated with significant anti-inflammatory, antimicrobial, and anticancer activities in a multitude of related compounds. While direct experimental validation for this specific molecule is needed, the existing body of research strongly supports its potential as a valuable lead compound for drug discovery. Future research should focus on the synthesis and in vitro screening of this compound using the protocols outlined in this guide to confirm its biological activity and identify its primary molecular targets. Subsequent studies can then explore structure-activity relationships through the synthesis of novel derivatives to optimize potency and selectivity, ultimately paving the way for in vivo efficacy and preclinical development.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid | 131924-69-1 [smolecule.com]

- 3. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-phenyl-1H-pyrrole-3-carboxylic acid structure-activity relationship (SAR) introduction

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-phenyl-1H-pyrrole-3-carboxylic Acid Analogs as Anticancer Agents

This guide provides a detailed overview of the structure-activity relationship (SAR) for a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, which are close analogs of this compound. The focus is on their potential as anticancer agents, with quantitative data, experimental methodologies, and logical workflows presented to aid researchers and professionals in the field of drug discovery and development.

Core Structure and Therapeutic Potential

The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The this compound moiety and its derivatives have emerged as a promising area of investigation, particularly in the development of novel anticancer therapeutics.[3][4]

Structure-Activity Relationship (SAR) of 3-Benzoyl-4-phenyl-1H-pyrrole Derivatives

A key study on a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives has provided valuable insights into their anticancer activity. The SAR analysis reveals that the nature and position of substituents on both the 4-phenyl ring and the 3-benzoyl moiety significantly influence the cytotoxic potency against various cancer cell lines.[3][4]

Substitutions on the 4-Phenyl Ring

The electronic properties of the substituents on the phenyl ring at the 4-position of the pyrrole core play a crucial role in determining the anticancer activity. A clear trend was observed where the introduction of electron-donating groups on this phenyl ring led to an increase in potency.[3][4]

Specifically, compounds bearing a 3,4-dimethoxyphenyl group at the 4-position of the pyrrole ring demonstrated particularly potent anticancer activity across a range of cell lines.[3][4] For instance, compound 21 was identified as the most potent derivative against HepG2 (liver cancer), DU145 (prostate cancer), and CT-26 (colon cancer) cell lines, with IC₅₀ values ranging from 0.5 to 0.9 µM.[3][4] Similarly, compound 19 showed high potency against MGC 80-3 (gastric cancer), HCT-116 (colon cancer), and CHO (Chinese hamster ovary) cells, with IC₅₀ values between 1.0 and 1.7 µM.[3][4]

Substitutions on the 3-Benzoyl Moiety

The substitution pattern on the 3-benzoyl group also modulates the biological activity. While a comprehensive analysis of various benzoyl substituents is ongoing, the existing data suggests that this position is amenable to modification to optimize activity and selectivity.

Quantitative Data on Anticancer Activity

The anticancer activity of the synthesized 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives was evaluated against a panel of nine cancer cell lines and two non-cancer cell lines using the MTT assay. The results for the most potent compounds are summarized in the table below.

| Compound | 4-Phenyl Substituent | 3-Benzoyl Substituent | MGC 80-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | CHO IC₅₀ (µM) | HepG2 IC₅₀ (µM) | DU145 IC₅₀ (µM) | CT-26 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 15 | 4-OCH₃ | 4-OCH₃ | - | - | - | - | - | - | 3.6 |

| 19 | 3,4-(OCH₃)₂ | 4-F | 1.0-1.7 | 1.0-1.7 | 1.0-1.7 | - | - | - | - |

| 21 | 3,4-(OCH₃)₂ | 4-Cl | - | - | - | 0.5-0.9 | 0.5-0.9 | 0.5-0.9 | - |

Data sourced from a study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives.[3][4]

Importantly, the most potent compounds exhibited weak cytotoxicity against non-cancerous cell lines such as HUVEC (human umbilical vein endothelial cells) and NIH/3T3 (mouse embryonic fibroblast cells), indicating a degree of selectivity for cancer cells.[3][4]

Experimental Protocols

Synthesis of 3-Substituted Benzoyl-4-Substituted Phenyl-1H-pyrrole Derivatives

A general synthetic route for the preparation of the target compounds involves a multi-step process, which is a crucial aspect for further derivatization and SAR studies.

Caption: General synthetic workflow for 3-benzoyl-4-phenyl-1H-pyrrole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The in vitro anticancer activity of the synthesized pyrrole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]

Cell Culture:

-

The human cancer cell lines (MGC 80-3, HCT-116, HepG2, DU145, CT-26, A549) and non-cancer cell lines (HUVEC, NIH/3T3) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells were maintained in a humidified atmosphere with 5% CO₂ at 37 °C.

MTT Assay Protocol:

-

Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The cells were then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at a wavelength of 490 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Further mechanistic studies on potent compounds from this series have provided insights into their mode of action. For instance, flow cytometry analysis revealed that compound 21 induced cell cycle arrest at the S phase in CT-26 cells and promoted apoptosis.[3][4] This suggests that these pyrrole derivatives may exert their anticancer effects by interfering with DNA replication and activating programmed cell death pathways.

Caption: Proposed mechanism of action for a potent 3-benzoyl-4-phenyl-1H-pyrrole derivative.

Conclusion and Future Directions

The this compound scaffold and its analogs, particularly the 3-benzoyl derivatives, represent a promising class of compounds for the development of novel anticancer agents. The SAR studies highlight the importance of electron-donating substituents on the 4-phenyl ring for enhanced potency. The demonstrated ability of these compounds to induce cell cycle arrest and apoptosis provides a solid foundation for further investigation.

Future research in this area should focus on:

-

Expanding the library of derivatives with diverse substitutions on both the 4-phenyl and 3-benzoyl/carboxyl moieties to further refine the SAR.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and in vivo efficacy studies of the most potent and selective analogs to assess their potential for clinical development.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-phenyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 4-phenyl-1H-pyrrole-3-carboxylic acid. This information is critical for its application in research and development, particularly in the context of medicinal chemistry and materials science where pyrrole derivatives are of significant interest.

Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 3-position. While specific experimental data for this exact molecule is limited in publicly available literature, we can infer some of its properties based on structurally related compounds and general chemical principles.

Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Low | The nonpolar phenyl group and the pyrrole ring are expected to significantly limit solubility in water at neutral pH. |

| Aqueous Base (e.g., NaOH, NaHCO₃) | High | The carboxylic acid group will be deprotonated to form a more polar and water-soluble carboxylate salt. | |

| Aqueous Acid (e.g., HCl) | Low | Protonation of the pyrrole nitrogen is unlikely to significantly increase solubility, and the carboxylic acid will remain protonated. | |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of hydrogen bonding with the carboxylic acid and have sufficient polarity to solvate the entire molecule. |

| Polar Protic | Ethanol, Methanol | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid. The nonpolar regions of the molecule will limit high solubility. |

| Nonpolar | Hexane, Toluene | Very Low | The polar carboxylic acid group will prevent significant dissolution in nonpolar solvents. |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The primary degradation pathways are likely to involve the carboxylic acid group and the pyrrole ring.

Table 2: Predicted Stability of this compound

| Condition | Potential Degradation Pathway | Predicted Stability | Rationale |

| pH | Acid-catalyzed decarboxylation | Potentially unstable in strong acidic conditions. | The pyrrole ring can be protonated, which may facilitate the loss of the carboxylic acid group as carbon dioxide. |

| Base-catalyzed degradation | Generally stable. | The carboxylate anion is relatively stable. | |

| Temperature | Thermal decarboxylation | May be susceptible to decarboxylation at elevated temperatures. | Carboxylic acids, particularly those on electron-rich aromatic rings, can undergo thermal decarboxylation. |

| Light | Photodegradation | Potentially susceptible to photodegradation. | The conjugated π-system of the pyrrole and phenyl rings can absorb UV light, potentially leading to degradation. |

| Oxidation | Oxidation of the pyrrole ring | Susceptible to oxidation. | Pyrrole rings are known to be susceptible to oxidation, which can lead to ring-opening or polymerization. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility Determination Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store solid and solution samples at elevated temperatures (e.g., 60°C).

-

Photolytic: Expose solid and solution samples to UV and visible light.

-

-

Incubation: Store the samples under the specified conditions for a defined period.

-

Analysis: At various time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced Degradation Study Workflow.

Biological Activity and Signaling Pathways

While the specific biological targets and signaling pathways for this compound are not well-defined in the literature, pyrrole-3-carboxylic acid derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. For instance, some pyrrole derivatives act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.

The following diagram illustrates a generalized mechanism of action for a hypothetical pyrrole-3-carboxylic acid derivative as a DNA gyrase inhibitor.

Hypothetical Mechanism of Action.

Conclusion

This technical guide summarizes the predicted solubility and stability of this compound based on its chemical structure and data from related compounds. The provided experimental protocols offer a framework for obtaining precise quantitative data for this specific molecule. Further research is warranted to fully elucidate its physicochemical properties and biological mechanisms of action, which will be crucial for its potential applications in drug development and materials science.

exploring the aromaticity of the pyrrole ring in functionalized compounds

A Technical Guide to the Aromaticity of Functionalized Pyrrole

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the aromaticity of the pyrrole ring, a crucial heterocyclic scaffold in medicinal chemistry.[1][2] We detail the theoretical underpinnings of its aromatic character, the impact of functionalization on electron delocalization, and provide comprehensive protocols for the quantitative assessment of aromaticity using modern computational and experimental methods.

Introduction: The Privileged Scaffold